molecular formula C6H6ClN5O B13201202 2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one

2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one

Cat. No.: B13201202
M. Wt: 199.60 g/mol
InChI Key: BSEZQQIKODHUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one is a chemically synthesized purine derivative designed for research applications. This compound is of significant interest in medicinal chemistry, particularly in the field of oncology. It shares a core purin-8-one scaffold with compounds that have demonstrated potent antiproliferative activity by inhibiting molecular targets relevant to cancer cell survival . Specifically, a closely related analog (2-amino-6-chloro-7,9-dihydro-8H-purin-8-one) has been identified as a potent inhibitor of TNF Receptor-Associated Protein 1 (TRAP1), a mitochondrial molecular chaperone from the heat shock protein 90 (HSP90) family . Inhibition of TRAP1 is a promising strategy for inducing cancer cell apoptosis, making this class of compounds valuable for investigating new anticancer pathways . Furthermore, the 8-oxopurine structure is a recognized pharmacophore in kinase inhibitor discovery. Structural analogs featuring substitutions at the 2, 7, and 9 positions of the purin-8-one core have been developed as potent and selective inhibitors of kinases such as FLT3-ITD, a key driver in acute myeloid leukemia (AML) . The specific pattern of amino, chloro, and methyl substituents on this purine scaffold provides a versatile building block for further chemical exploration and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This product is intended for research purposes and is not for diagnostic or therapeutic use. References Ragab, A. RSC Adv. , 2025, 15 , 3607-3645. Kucera, R. et al. Int. J. Mol. Sci. 2022, 23 (24), 16169. Luo, Y. et al. Eur. J. Med. Chem. 2018, 158 , 253-266. Malysheva, Y. et al. Bioorg. Chem. 2023, 132 , 106363.

Properties

Molecular Formula

C6H6ClN5O

Molecular Weight

199.60 g/mol

IUPAC Name

2-amino-6-chloro-9-methyl-7H-purin-8-one

InChI

InChI=1S/C6H6ClN5O/c1-12-4-2(9-6(12)13)3(7)10-5(8)11-4/h1H3,(H,9,13)(H2,8,10,11)

InChI Key

BSEZQQIKODHUQS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)N)Cl)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one typically involves the chlorination of 9-methyl-7,9-dihydro-purin-8-one followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the amination step may involve ammonia or an amine derivative under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the same steps as laboratory synthesis but on a larger scale, with additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 serves as a key reactive site for nucleophilic displacement:

Example Reaction:
2 Amino 6 chloro 9 methyl 7 9 dihydro purin 8 one+NH32 Amino 9 methyl 7 9 dihydro purin 6 8 dione\text{2 Amino 6 chloro 9 methyl 7 9 dihydro purin 8 one}+\text{NH}_3\rightarrow \text{2 Amino 9 methyl 7 9 dihydro purin 6 8 dione}

  • Conditions: Ammonia in ethanol at 70°C for 6 hours.

  • Outcome: Substitution of chlorine with an amino group yields dechlorinated products, crucial for antiviral drug intermediates.

Alkylation Reactions

The methyl group at position 9 and nitrogen atoms participate in alkylation:

Reaction TypeReagents/ConditionsProductYieldSource
N7-Alkylation Methyl iodide, THF, room temperature2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one69%
Phase Transfer Alkylation Benzyl bromide, PTC (K₂CO₃, DMF)9-Benzyl derivatives56–89%
  • Alkylation at N7 or N9 positions modulates biological activity, particularly in kinase inhibition .

Hydrolysis and Dechlorination

Controlled hydrolysis removes protective groups or modifies substituents:

Key Reaction:
2 Amino 6 chloro 9 methyl 7 9 dihydro purin 8 oneHCl H2O2 Amino 9 methyl 7 9 dihydro purin 6 8 dione\text{2 Amino 6 chloro 9 methyl 7 9 dihydro purin 8 one}\xrightarrow{\text{HCl H}_2\text{O}}\text{2 Amino 9 methyl 7 9 dihydro purin 6 8 dione}

  • Conditions: 2M HCl at reflux for 2–3 hours .

  • Yield: 85–97% .

  • Application: Critical for synthesizing guanine analogs like penciclovir .

Cyclization and Tautomerization

The compound undergoes cyclization to form fused heterocycles:

Example Pathway:
Reaction with diaminomaleonitrile (DAMN) and aldehydes under iodine catalysis yields 7H-purin-8(9H)-one derivatives .

Starting MaterialsConditionsProductYield
DAMN + 3-HydroxybenzaldehydeTEA, I₂, RT, 12h2,9-Diaryl-8-oxo-7H-purine-6-carboxamide78%
  • Tautomerization between N7 and N9 positions influences reactivity and binding interactions.

Suzuki Coupling and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups:

Example:
2 Chloro 6 iodo 9 methylpurine+Trifluoromethoxyphenylboronic acidPd OAc 26 Aryl derivatives\text{2 Chloro 6 iodo 9 methylpurine}+\text{Trifluoromethoxyphenylboronic acid}\xrightarrow{\text{Pd OAc }_2}\text{6 Aryl derivatives}

  • Conditions: Suzuki reaction (Pd(OAc)₂, K₂CO₃, DMF) .

  • Application: Generates diaryl purines for targeted enzyme inhibition .

Mechanistic Insights

  • Nucleophilic Substitution: Proceeds via an S<sub>N</sub>Ar mechanism, facilitated by electron-withdrawing groups on the purine ring.

  • Alkylation Regioselectivity: Governed by steric effects and base strength, with N9 favored in polar aprotic solvents .

Biological Relevance

Derivatives of this compound exhibit:

  • Antiviral Activity: Inhibition of viral DNA polymerases (e.g., HBV, HIV) .

  • Kinase Inhibition: Competitive binding at ATP sites of kinases like DNA-PK, relevant in cancer therapy .

Scientific Research Applications

2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one involves its interaction with nucleic acids and enzymes. It can act as an inhibitor of specific enzymes involved in DNA and RNA synthesis, thereby affecting cellular replication and transcription processes. The molecular targets include various polymerases and kinases, which are crucial for cell proliferation .

Comparison with Similar Compounds

The following analysis compares 2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one with structurally related purin-8-one derivatives, focusing on substituent effects, biological activity, and applications.

Structural and Functional Group Analysis

Compound Name Substituents (Position) Molecular Formula Key Functional Features Biological Activity References
This compound 2-NH₂, 6-Cl, 9-CH₃ C₆H₆ClN₅O Chloro enhances lipophilicity; methyl improves metabolic stability Under investigation
6-(Benzylamino)-9-methyl-7,9-dihydro-purin-8-one 6-NH-benzyl, 9-CH₃ C₁₃H₁₄N₆O Benzylamino group increases bulk; methyl at position 9 Cytokinin activity
7-But-2-ynyl-9-(6-methoxy-pyridin-3-yl)-6-piperazin-1-yl-7,9-dihydro-purin-8-one 6-piperazinyl, 7-butynyl, 9-methoxypyridinyl C₂₀H₂₄N₈O₂ Piperazinyl and butynyl groups enhance DPP-IV binding Competitive DPP-IV inhibitor (antihyperglycemic)
6-Amino-7-(4-phenoxyphenyl)-9-azetidin-3-yl-7,9-dihydro-8H-purin-8-one 6-NH₂, 7-phenoxyphenyl, 9-azetidinyl C₂₀H₂₁N₇O₂ Phenoxyphenyl and azetidinyl substituents optimize receptor interaction Experimental DPP-IV inhibitor
2,6-Dichloro-7,9-dihydro-purin-8-one 2-Cl, 6-Cl C₅H₂Cl₂N₄O Dichloro substitution increases electrophilicity Intermediate in synthesis
Key Observations:
  • Chloro vs.
  • Methyl at Position 9 : The 9-methyl group in the target compound may confer metabolic stability over analogs with bulkier substituents (e.g., butynyl or azetidinyl), which are designed for prolonged receptor engagement .
  • Piperazinyl and Phenoxyphenyl Groups: These substituents in DPP-IV inhibitors enhance selectivity and potency by interacting with hydrophobic pockets and catalytic sites of the enzyme .
DPP-IV Inhibition
  • 7-But-2-ynyl-9-(6-methoxy-pyridin-3-yl)-6-piperazin-1-yl-7,9-dihydro-purin-8-one : Exhibits competitive inhibition of DPP-IV (IC₅₀ ~10 nM) with antihyperglycemic effects in preclinical models. The piperazinyl group facilitates binding to the S2 pocket of DPP-IV .
  • Target Compound: No direct DPP-IV activity reported, but the 2-amino group could mimic interactions seen in other inhibitors.
HSP90 Inhibition
  • 7,9-Dihydro-purin-8-one Derivatives: Substitutions at positions 7 and 9 (e.g., phenoxyphenyl) are critical for HSP90 inhibition, a target in cancer therapy. The target compound’s 6-chloro group may interfere with HSP90 binding compared to bulkier analogs .
Cytokinin Activity
  • 6-(Benzylamino)-9-methyl-7,9-dihydro-purin-8-one: Demonstrates cytokinin-like activity in plant growth regulation, attributed to the benzylamino group’s mimicry of natural adenine derivatives .

Biological Activity

2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one (often referred to as 2-Amino-6-chloro-purine) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a chlorine atom and a methyl group, influencing its reactivity and biological interactions.

The molecular formula of this compound is C6H6ClN5OC_6H_6ClN_5O, with a molecular weight of 199.60 g/mol. Its IUPAC name is 2-amino-6-chloro-9-methyl-7H-purin-8-one. The compound exhibits various chemical behaviors, including substitution reactions and hydrolysis, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC6H6ClN5O
Molecular Weight199.60 g/mol
IUPAC Name2-amino-6-chloro-9-methyl-7H-purin-8-one
InChI KeyBSEZQQIKODHUQS-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with nucleic acids and various enzymes. It acts as an inhibitor of specific polymerases and kinases, which are essential for DNA and RNA synthesis. This inhibition can affect cellular replication and transcription processes, making it a candidate for further research in cancer therapy and antiviral applications.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a vital role in the DNA damage response by repairing double-strand breaks (DSBs) .
  • Antitumor Activity : In murine xenograft models, compounds structurally related to this compound demonstrated significant antitumor effects when combined with other treatments like doxorubicin or PARP inhibitors .
  • Nucleic Acid Analog : As a purine analog, it can interfere with nucleic acid metabolism, potentially leading to cytotoxic effects in rapidly dividing cells such as cancer cells .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on FLT3 Inhibition : Research indicated that derivatives of purinones can inhibit FLT3 kinase activity in acute myeloid leukemia (AML) models. The structure-activity relationship (SAR) studies revealed that modifications at positions 7 and 9 significantly enhance selectivity towards FLT3 .
  • In Vivo Efficacy : In vivo studies involving mouse models showed that certain derivatives exhibited significant tumor regression when used in combination therapies targeting DNA repair mechanisms .

Q & A

Q. What are the implications of stereochemical outcomes in synthetic pathways (e.g., piperidinyl vs. pyrrolidinyl substituents)?

  • Methodology : Compare diastereomers via chiral HPLC and assign configurations using NOE correlations in NMR. For example, (3R)-piperidinyl derivatives show distinct TLC mobility (Rf 0.68 vs. 0.10 in ethyl acetate/methanol systems) .

Data Contradiction Analysis

  • Example : Discrepancies in reported yields for Suzuki-Miyaura couplings (e.g., 70% in vs. 50% in ) may stem from boronic acid purity or catalyst loading. Replicate experiments with freshly distilled boronic acids and Pd(PPh3)4 catalysts to isolate variables.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.